molecular formula C15H14O2 B011600 Ethyl biphenyl-2-carboxylate CAS No. 19926-49-9

Ethyl biphenyl-2-carboxylate

Cat. No. B011600
CAS RN: 19926-49-9
M. Wt: 226.27 g/mol
InChI Key: MWQIUPALMQMOSD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simple precursors to achieve complex molecules with specific functional groups. For instance, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was synthesized from a bromophenyl and fluorophenyl-containing precursor using ammonium acetate in glacial acetic acid, showcasing the use of cyclization and functional group interconversion in the synthesis of complex molecules (Sapnakumari et al., 2014).

Scientific Research Applications

  • Synthesis and Reactions of Biphenyl Derivatives

    • Field : Organic Chemistry .
    • Application : Biphenyl compounds and their isosteres are fundamental backbones in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products .
    • Methods : This review investigates detailed discussions of several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions supported by their mechanistic pathways .
    • Results : The review covers a wide range of biological and medicinal applications of the synthesized compounds involving patented approaches in the last decade corresponding to investigating the crucial role of the biphenyl structures in APIs .
  • Synthesis of Indole Derivatives

    • Field : Organic Chemistry .
    • Application : Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology .
    • Methods : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
    • Results : Indoles, both natural and synthetic, show various biologically vital properties .
  • Synthesis of Polycarbazole and its Derivatives

    • Field : Polymer Chemistry .
    • Application : Substituted biphenyl-2,2′-diamines are employed as the most important intermediate for the corresponding carbazoles by the Tauber synthesis through intramolecular amination .
    • Methods : The synthesis of carbazole was performed in three steps: N-acetylation, copper-catalyzed coupling reaction, as well as acid-mediated intramolecular amination .
    • Results : The result is the synthesis of polycarbazole and its derivatives .
  • Biphenyls in Medicinal Chemistry

    • Field : Medicinal Chemistry .
    • Application : A large number of biphenyl derivatives are patented and broadly used in medicine as the antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .
    • Methods : The synthesis of these drugs involves various chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .
    • Results : The synthesized compounds have shown noteworthy biological activities, such as the antipyretic properties of fenbufen and flurbiprofen and their role as non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Biphenyls in Organic Light-Emitting Diodes (OLEDs)

    • Field : Material Science .
    • Application : Biphenyl derivatives are used to produce fluorescent layers in organic light-emitting diodes (OLEDs) .
    • Methods : The synthesis of these fluorescent layers involves various chemical reactions related to biphenyl scaffolds .
    • Results : The synthesized compounds have shown excellent optoelectronic properties .
  • Biphenyls in Liquid Crystals

    • Field : Material Science .
    • Application : Biphenyl derivatives serve as building blocks for basic liquid crystals .
    • Methods : The synthesis of these liquid crystals involves various chemical reactions related to biphenyl scaffolds .
    • Results : The synthesized compounds have shown excellent properties for a wide range of optoelectronic applications .
  • Biphenyls in Photocopiers

    • Field : Material Science .
    • Application : Biphenyl derivatives, such as poly (N-vinyl carbazole), have been used in photocopiers due to their excellent optoelectronics and photoconductive properties .
    • Methods : The application of these materials in photocopiers involves the use of their photoconductive properties .
    • Results : The use of these materials has improved the efficiency and quality of photocopying .
  • Biphenyls in Dye-Sensitized Photovoltaic Cells

    • Field : Renewable Energy .
    • Application : Biphenyl derivatives have been employed in dye-sensitized photovoltaic cells combined with titanium dioxide (TiO2), which act as a charge transporting material .
    • Methods : The application of these materials in photovoltaic cells involves the use of their optoelectronic properties .
    • Results : The use of these materials has improved the efficiency of dye-sensitized photovoltaic cells .
  • Biphenyls in Insulation Technologies

    • Field : Material Science .
    • Application : Biphenyl derivatives have been used in insulation technologies due to their excellent optoelectronics and good thermo-gravimetric stability .
    • Methods : The application of these materials in insulation technologies involves the use of their thermo-gravimetric stability .
    • Results : The use of these materials has improved the efficiency and quality of insulation technologies .

properties

IUPAC Name

ethyl 2-phenylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-2-17-15(16)14-11-7-6-10-13(14)12-8-4-3-5-9-12/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQIUPALMQMOSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432838
Record name Ethyl 2-phenylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-phenylbenzoate

CAS RN

19926-49-9
Record name Ethyl 2-phenylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of ethyl 2-phenylcyclohexa-1,3-dienecarboxylate(90 mg, 0.395 mmol) and 5%Pd/C(50 mg) in acetic acid(1.5 ml) and water(1.5 ml) was refluxed for 2 hr. The reaction mixture was filtrated and the solvent was evaporated under reduced pressure. Toluene was added to the residue and it was dried over MgSO4. After removal of the solvent, the residue was purified by column chromatography on silica gel with n-hexane-AcOEt to afford 71 mg of ethyl 2-phenylbenzoate(y=80.0%) as a pale yellow oil. 1H-NMR(ppm, 300 MHz, CDCl3) δ 7.82(1H, dd, J=1.4 and 7.7 Hz), 7.10-7.60(8H), 4.08(2H, d, J=7.0 Hz), 0.98(3H, t, J=7.0 Hz)
Name
ethyl 2-phenylcyclohexa-1,3-dienecarboxylate
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of a mixture(620 mg, 2.54 mmol) of ethyl 4-chloro-2-phenylcyclohexa-2,4-dienecarboxylate and ethyl 4-chloro-2-phenylcyclohexa-1,3-dienecarboxylate in MeOH(5 ml), NaOMe(28% in MeOH, 1.98 g, 10.1 mmol) was added. After stirring for 17 hr at room temperature, the solvent was evaporated under reduced pressure. Water was added to the residue and dil. HCl aq., and it was extracted with AcOEt. The organic layer was washed with brine and dried over MgSO4. After removal of the solvent, the residue was purified by column chromatography on silica gel with n-hexane-AcOEt to afford 136 mg of ethyl 2-phenylbenzoate(y=23.7%) and 236 mg of 2-phenylbenzoic acid(y=53.8%). 1H-NMR(ppm, 300 MHz, CDCl3) δ ester 7.82(1H, dd, J=1.4 and 7.7 Hz), 7.10-7.60(8H), 4.08(2H, d, J=7.0 Hz), 0.98(3H, t, J=7.0 Hz); acid 7.95(1H, d, J=7.9 Hz)
Name
ethyl 4-chloro-2-phenylcyclohexa-2,4-dienecarboxylate
Quantity
620 mg
Type
reactant
Reaction Step One
Name
ethyl 4-chloro-2-phenylcyclohexa-1,3-dienecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.98 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
53.8%

Synthesis routes and methods III

Procedure details

Quantity
0 mmol
Type
reactant
Reaction Step One
Name
substrate
Quantity
0.5 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.05 mmol
Type
reagent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl biphenyl-2-carboxylate
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Reactant of Route 3
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Reactant of Route 6
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Citations

For This Compound
7
Citations
YQ Li, H Ji, YH Zhang, WB Shi, ZK Meng… - European journal of …, 2007 - Elsevier
Angiotensin converting enzyme (ACE) inhibitors usually cause severe coughing and intolerance while antagonists for angiotensin AT 1 receptor do not stimulate the production of nitric …
Number of citations: 37 www.sciencedirect.com
J Nakano, N KATAGIRI, T KATO - Chemical and Pharmaceutical …, 1982 - jstage.jst.go.jp
… Purification by silica gel column chromatography followed by recrystallization gave ethyl biphenyl-2-carboxylate (4) in ca. 30%, yield. The results are summarized in Table I. …
Number of citations: 18 www.jstage.jst.go.jp
KH Chen, YJ Chiang, JL Zhu - Organic & Biomolecular Chemistry, 2018 - pubs.rsc.org
… To this end, the mesyl and tosyl substrates 3t and 3u were respectively prepared from ethyl biphenyl-2-carboxylate 28 and 1a in a two-step sequence (Scheme 9). Treatment of 3t with 1 …
Number of citations: 13 pubs.rsc.org
J Wei, KM Liu, XF Duan - The Journal of Organic Chemistry, 2017 - ACS Publications
A highly general and selective Co-catalyzed biaryl coupling through C–F cleavage under phosphine or NHC-free conditions was described. A broad range of aryl fluorides including …
Number of citations: 30 pubs.acs.org
B Heller, A Gutnov, C Fischer… - … A European Journal, 2007 - Wiley Online Library
A novel and efficient, two‐step route to axially chiral biaryls is demonstrated. In a direct asymmetric cross‐cyclotrimerization in the presence of a chiral cobalt(I) catalyst, axially chiral …
SR Taylor - 2006 - ro.uow.edu.au
This thesis examines the preparation of phenyl-, benzyl-, bisbenzyl-and phenylethylisoquinolines possessing a biaryl moiety, based on the structures of reticuline and laudanosine. The …
Number of citations: 4 ro.uow.edu.au
服部倫弘, ハットリトモヒロ - 2017 - gifu-pu.repo.nii.ac.jp
医薬品をはじめとする機能性物質の化学構造が多様化したことで, 新たな有機合成方法論の開発 に対する関心は一段と向上している. 任意の化合物の炭素―水素結合および炭素―炭素結合の活性…
Number of citations: 4 gifu-pu.repo.nii.ac.jp

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